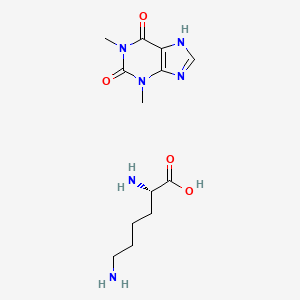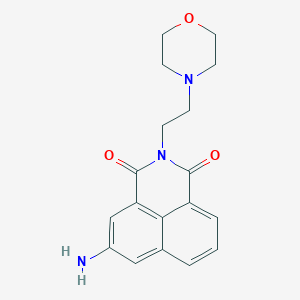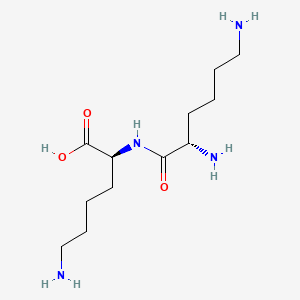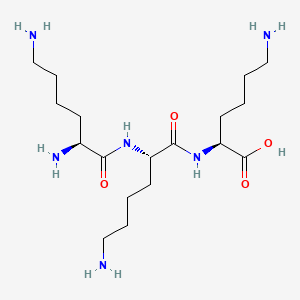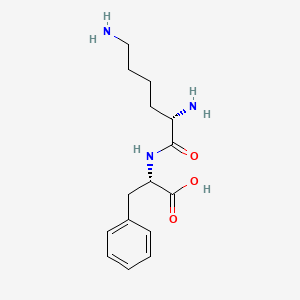
2-(diethylamino)-N-(3-methoxy-4-octoxyphenyl)acetamide
Overview
Description
m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)-: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of m-acetanisidide, followed by the introduction of diethylamino and octyloxy groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
m-Acetanisidide: A related compound with a simpler structure.
N-(2-(diethylamino)ethyl)-2-(p-methoxyphenoxy)-m-acetanisidide: A compound with similar functional groups but different substituents.
Uniqueness
m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- stands out due to its unique combination of diethylamino and octyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
17640-90-3 |
|---|---|
Molecular Formula |
C21H36N2O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(3-methoxy-4-octoxyphenyl)acetamide |
InChI |
InChI=1S/C21H36N2O3/c1-5-8-9-10-11-12-15-26-19-14-13-18(16-20(19)25-4)22-21(24)17-23(6-2)7-3/h13-14,16H,5-12,15,17H2,1-4H3,(H,22,24) |
InChI Key |
QZQDJEZXCUMIDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)NC(=O)CN(CC)CC)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)NC(=O)CN(CC)CC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
17640-90-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetanisidide, 2-(diethylamino)-4'-(octyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


